Delapril is an angiotensin-converting enzyme (ACE) inhibitor developed by Takeda Chemical Industries, primarily used as an antihypertensive agent. It operates by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. Delapril has been evaluated for its efficacy and safety in various clinical settings, demonstrating significant effectiveness in managing hypertension across diverse patient populations .
Delapril was discovered through a systematic approach to drug design based on structure-activity relationships of existing ACE inhibitors. Its clinical evaluation began in Japan, where it was tested on approximately 1,000 hypertensive patients, showing promising results in blood pressure reduction and safety profiles .
Delapril is classified under the following categories:
The synthesis of delapril involves multiple steps, typically starting from simpler organic compounds. The process includes:
Delapril's molecular formula is , and its structure can be represented as follows:
This structure includes a dipeptide-like backbone that contributes to its biological activity.
Delapril undergoes various chemical reactions during metabolism:
Technical details regarding these reactions are crucial for understanding how delapril is processed in the body and how it interacts with other substances .
Delapril functions primarily by inhibiting the angiotensin-converting enzyme, leading to decreased levels of angiotensin II. This results in:
Clinical studies have shown that delapril effectively lowers systolic and diastolic blood pressure in a significant percentage of treated patients, with reported efficacy rates ranging from 73% to 85% depending on the type of hypertension being treated .
Relevant data indicate that delapril maintains its efficacy over time when stored properly, although specific degradation pathways have been studied using chromatographic methods .
Delapril is primarily used in clinical settings for managing hypertension but has also been explored for:
The development of angiotensin-converting enzyme (ACE) inhibitors represents a landmark advancement in cardiovascular pharmacology, fundamentally reshaping hypertension management. The first-generation ACE inhibitor captopril (developed in the 1970s) featured a sulfhydryl (SH) moiety that facilitated zinc coordination within the ACE active site but was associated with adverse effects including taste disturbances and skin rashes [2] [6]. This limitation prompted intensive structure-activity relationship (SAR) studies aimed at optimizing inhibitor binding while eliminating reactive functional groups. Second-generation inhibitors like enalapril replaced the SH group with a carboxyl moiety, improving tolerability but exhibiting suboptimal tissue penetration due to lower lipophilicity [6]. This evolutionary process established critical SAR principles: 1) Dipeptide mimicry (binding to S₁ and S₂ subsites of ACE), 2) Zinc-coordinating group potency (COOH > SH > phosphinyl), and 3) the therapeutic impact of lipophilicity on tissue ACE inhibition [10]. By the mid-1980s, researchers recognized that vascular ACE inhibition – not just plasma ACE suppression – was crucial for optimal antihypertensive efficacy, creating demand for tissue-penetrant inhibitors [3].
Table 1: Evolution of ACE Inhibitor Structural Features
Compound | Zinc-Binding Group | Lipophilicity (Log P) | Tissue Penetration | Development Era |
---|---|---|---|---|
Captopril | Sulfhydryl (SH) | Low (0.28) | Limited | 1st Generation (1970s) |
Enalapril | Carboxyl | Low (0.16) | Moderate | 2nd Generation (1980s) |
Delapril | Carboxyl | High (1.69)* | High | 3rd Generation (Late 1980s) |
Ramipril | Carboxyl | Moderate (1.36) | High | 3rd Generation (Late 1980s) |
*Predicted value via ALOGPS [7] [8]
Delapril (developmental code CV-3317) emerged from systematic SAR investigations at Takeda Chemical Industries during the mid-1980s, specifically targeting enhanced vascular ACE affinity and metabolic stability [5] [7]. The design strategy employed three key innovations: First, incorporation of an indanylglycine moiety (derived from 2-indanone precursors) replaced traditional amino acid residues, significantly increasing molecular lipophilicity (Log P ≈1.69) compared to enalapril (Log P≈0.16) [7] [8]. This modification exploited the lipid-rich environment of vascular membranes to enhance tissue distribution. Second, elimination of the sulfhydryl group while retaining a carboxyl zinc-binding motif mitigated SH-associated toxicities [5] [6]. Third, design as a prodrug with ethoxycarbonyl protection facilitated oral absorption, with hepatic hydrolysis generating two active metabolites: 5-hydroxy delapril diacid (5-OH-DPD) and delapril diacid (DPD) – both exhibiting potent ACE inhibition [1] [10].
Pharmacological characterization confirmed delapril's design superiority: In spontaneously hypertensive rats (SHR), it demonstrated 50-fold greater potency in suppressing vascular angiotensin II release compared to plasma ACE inhibition [3]. This tissue selectivity correlated with its sustained antihypertensive effect (>24 hours duration) despite moderate plasma half-life (t₁/₂ ≈3.4 hours), attributable to persistent binding to vascular ACE [2] [6]. Clinical validation came via multicenter trials (Japan Study Group) demonstrating 73-85% efficacy rates across essential, renal, and renovascular hypertension subtypes – outperforming captopril in direct comparisons [5].
Table 2: Key Milestones in Delapril Development
Year | Development Milestone | Significance |
---|---|---|
1985-86 | SAR optimization leading to CV-3317 | Indanylglycine incorporation for lipophilicity [10] |
1986 | Preclinical demonstration of vascular ACE selectivity | Explained potent BP lowering despite modest plasma ACE inhibition [3] |
1990 | Characterization of active metabolites (DPD, 5-OH-DPD) | Confirmed dual active moieties with prolonged activity [1] |
1991 | Japan Study Group clinical trials | Demonstrated 73-85% efficacy across hypertension subtypes [5] |
2004 | Fixed-dose combination with indapamide | Additive BP reduction with metabolic neutrality [9] |
Delapril's molecular architecture (C₂₆H₃₂N₂O₅; MW 452.55 g/mol) incorporates distinctive features that confer pharmacological advantages [7] [8]. The core structure consists of three integrated domains:
Indanylglycine Scaffold: The 2,3-dihydro-1H-indene-2-ylglycine moiety provides exceptional lipophilicity (enhanced by the bicyclic aromatic system), enabling 10-fold greater membrane penetration than enalapril. This facilitates potent inhibition of vascular endothelial ACE where angiotensin II generation significantly impacts vascular tone [2] [6].
L-Alanine Linker: Positioned between the indanylglycine and N-terminal carboxylic acid, this chiral center (S-configuration) ensures optimal orientation for active-site binding. The methyl side chain contributes to steric hindrance, slowing enzymatic degradation and prolonging action [7] [10].
Acylated Amino Acid Prodrug Moiety: The (S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl group masks the critical C-terminal carboxylate as an ethyl ester. This dramatically improves oral bioavailability by enhancing intestinal absorption. Post-absorption, carboxylesterases hydrolyze this group to release the active diacid forms (DPD and 5-OH-DPD), both retaining ACE affinity [1] [8].
Table 3: Key Molecular Properties of Delapril and Metabolites
Parameter | Delapril (Prodrug) | Delapril Diacid (DPD) | 5-Hydroxy Delapril Diacid (5-OH-DPD) |
---|---|---|---|
Molecular Formula | C₂₆H₃₂N₂O₅ | C₂₄H₂₈N₂O₅ | C₂₄H₂₈N₂O₆ |
Active Site Binding Group | Ethyl Ester (Prodrug) | Carboxylate | Carboxylate |
Zinc Coordination | Indirect (via hydrolysis) | Direct (high affinity) | Direct (high affinity) |
Lipophilicity (Calculated Log P) | 1.69 | 1.21 | 1.05 |
Primary Elimination Route | Hepatic metabolism | Renal excretion | Renal excretion |
Comparative molecular analysis reveals delapril's structural differentiation: Unlike captopril, it lacks the reactive sulfhydryl group, reducing oxidant stress potential. Versus lisinopril (already a diacid), its prodrug design enables superior absorption. Relative to ramipril or perindopril, the indane system provides greater membrane partitioning than alicyclic rings [6] [8]. This manifests pharmacodynamically as enhanced vascular ACE suppression – 51-73% inhibition in SHR hindquarters perfusion models after DPD administration versus approximately 30-40% for equimolar enalaprilat [3]. Additionally, delapril exhibits weaker bradykinin potentiation than SH-containing ACE inhibitors, correlating with its clinically observed lower incidence of cough (≈1.1% vs. 5-20% for enalapril/captopril) [2] [6]. The molecule's stereochemical complexity (two chiral centers) necessitates asymmetric synthesis, typically achieved via chiral pool derivatization of L-alanine and enzymatic resolution or transition-metal catalysis for the indanylglycine segment [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: